molecular formula C26H25NO3 B12205886 (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12205886
M. Wt: 399.5 g/mol
InChI Key: WPGRHIFPVZLYIY-JLPGSUDCSA-N
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Description

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a biphenylmethylidene moiety at position 2 and a diethylaminomethyl substituent at position 5. Below, we compare this compound with structurally similar benzofuranone derivatives, focusing on substituent effects, solubility, bioavailability, and inferred biological activity.

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H25NO3/c1-3-27(4-2)17-22-23(28)15-14-21-25(29)24(30-26(21)22)16-18-10-12-20(13-11-18)19-8-6-5-7-9-19/h5-16,28H,3-4,17H2,1-2H3/b24-16-

InChI Key

WPGRHIFPVZLYIY-JLPGSUDCSA-N

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the biphenyl and diethylamino groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the biphenyl and diethylamino groups via substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology : The diethylamino group indicates potential interactions with neurotransmitter systems, making this compound a candidate for studies related to neuropharmacology. Research has indicated that compounds with similar structures may exhibit anxiolytic or antidepressant effects due to their ability to modulate neurotransmitter levels.
  • Antioxidant Activity : Benzofuran derivatives have been studied for their antioxidant properties. The hydroxyl group in this compound may contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anticancer Properties : Preliminary studies on structurally similar compounds have shown potential anticancer activity. The unique structure of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one could be explored for its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthetic Applications

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Biphenyl Group Introduction : Methods such as Suzuki-Miyaura coupling are employed to introduce the biphenyl group into the benzofuran core.
  • Dimethylamino Group Addition : This is accomplished through nucleophilic substitution reactions involving appropriate dimethylamine derivatives.

These synthetic pathways not only highlight the compound's complexity but also its utility in developing new materials and pharmaceuticals.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of similar benzofuran derivatives on anxiety-like behavior in animal models. The results indicated that modifications to the amino substituents significantly affected the anxiolytic properties, suggesting that (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one could be a promising candidate for further neuropharmacological studies .

Case Study 2: Antioxidant Activity Assessment

Research conducted on various benzofuran derivatives demonstrated that compounds with hydroxyl groups exhibited notable antioxidant activity. The assessment utilized DPPH radical scavenging assays, indicating that the presence of the hydroxyl group in (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one enhances its potential as an antioxidant agent .

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogues include:

  • Substituents at position 2 : Aryl or heteroaryl groups (e.g., fluorophenyl, methoxyphenyl, thiophenyl).
  • Substituents at position 7: Alkylamines (e.g., dimethylamino, piperazinyl) or alkoxy groups.
  • Additional groups : Halogens (F, Cl, Br), methyl, or methoxy substituents.
Table 1: Structural Comparison and Inferred Properties
Compound Position 2 Substituent Position 7 Substituent Key Features Inferred Solubility Inferred Bioavailability
Target Compound Biphenyl-4-ylmethylidene Diethylaminomethyl High lipophilicity (biphenyl), moderate polarity (diethylamino) Moderate Moderate-High
() 2-fluorobenzylidene Dimethylaminomethyl, 4-methyl Electronegative F, smaller amine; methyl enhances steric effects Higher High
() 4-methoxybenzylidene 7-methyl Electron-donating methoxy; methyl reduces polarity Lower Moderate
() Thiophen-2-ylmethylidene 4-methylpiperazinylmethyl Piperazine (basic, improves solubility); thiophene enables π-π interactions High (acidic pH) High
() 2,4-dichlorobenzylidene None Halogens enhance potency but reduce solubility Low Low
() 4-bromobenzylidene Benzyloxy Bromine increases molecular weight; benzyloxy adds hydrophobicity Moderate-Low Moderate

Physicochemical and Pharmacokinetic Properties

  • Solubility: The diethylaminomethyl group in the target compound provides moderate solubility compared to piperazine derivatives (), which exhibit higher solubility in acidic conditions due to protonation . Halogenated analogues () show reduced solubility due to increased hydrophobicity .
  • Bioavailability :
    • The biphenyl group in the target compound may enhance membrane permeability via hydrophobic interactions, though solubility limitations could offset this .
    • Fluorinated derivatives () demonstrate higher bioavailability due to improved solubility and electronegative interactions .

Contradictions and Limitations

  • While hydroxyl and dihydroxy groups generally improve solubility (), halogenated derivatives () contradict this trend due to hydrophobicity .
  • Methoxy groups () may reduce bioavailability compared to amino substituents despite similar molecular weights .

Biological Activity

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C24H25N2O3\text{C}_{24}\text{H}_{25}\text{N}_{2}\text{O}_{3}

This structure features a benzofuran core, which is known for its bioactive properties. The presence of a biphenyl group and a diethylamino side chain enhances its pharmacological potential.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, the compound has shown promising results against various cancer cell lines:

  • Hepatocellular carcinoma (HepG2)
  • Cervical cancer (HeLa)
  • Breast cancer (MCF-7)

In a study conducted by El-Khouly et al., compounds similar to the target compound demonstrated dual inhibitory effects on PI3K and VEGFR pathways, which are crucial in cancer progression (IC50 values ranging from 9.73 to 19.92 µM) . Table 1 summarizes the anticancer activity of related benzofuran derivatives:

CompoundCell LineIC50 (µM)
Compound IHepG29.73
Compound IIHeLa7.94
Compound IIIMCF-712.61

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is notable. For example, derivatives have been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β. In one study, a related compound reduced TNF levels by 93.8% and IL-1 by 98% in macrophage cells . This suggests that the target compound may also possess similar anti-inflammatory properties.

Enzyme Inhibition

The inhibition of monoamine oxidase (MAO), particularly MAO-B, is another area where benzofuran derivatives show promise. A series of studies have demonstrated that certain benzofuran compounds can act as selective MAO-B inhibitors, which are valuable in treating neurodegenerative diseases like Parkinson's and Alzheimer's . The following table highlights the MAO inhibitory activity of various derivatives:

CompoundMAO-A InhibitionMAO-B InhibitionIC50 (µM)
Compound AReversibleReversible<0.1
Compound BModerateStrong<0.05

Study on Anticancer Activity

A recent investigation focused on the anticancer effects of a series of benzofuran derivatives, including our target compound. The study utilized in vitro assays against multiple cancer cell lines, revealing that modifications in substituents significantly impacted biological activity. The most active derivatives were shown to induce apoptosis and generate reactive oxygen species (ROS), further enhancing their anticancer potential .

Study on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of benzofuran derivatives in vivo using animal models of inflammation. The results indicated a marked decrease in edema and inflammatory markers when treated with these compounds, supporting their therapeutic potential in chronic inflammatory conditions .

Q & A

Q. What synthetic strategies are optimal for constructing the benzofuran-3(2H)-one core of this compound?

The benzofuran-3(2H)-one scaffold is typically synthesized via acid- or base-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. For example, and describe using NaH in THF to deprotonate phenolic hydroxyl groups, enabling condensation with aldehydes (e.g., biphenyl-4-carbaldehyde) to form the exocyclic double bond . Key steps include protecting the 6-hydroxy group (e.g., benzyl ether) to prevent side reactions and optimizing reaction time/temperature (70–90°C) for Z-isomer selectivity .

Q. How can researchers characterize the stereochemistry of the (2Z)-configured exocyclic double bond?

X-ray crystallography is the gold standard for confirming Z/E isomerism (). Alternatively, NOESY NMR can detect spatial proximity between the biphenyl group and adjacent protons. For instance, a NOE correlation between the methylidene proton (δ ~6.5 ppm) and the benzofuran H-4 proton supports the Z-configuration . UV-Vis spectroscopy (λmax ~350 nm for Z-isomers) and HPLC retention times (Z-isomers elute earlier due to reduced planarity) provide supplementary data .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Antimicrobial activity can be assessed via broth microdilution (MIC against Gram-positive/negative bacteria, fungi). Cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) are recommended. highlights similar benzofuran derivatives evaluated for anticancer activity using cell viability assays .

Advanced Research Questions

Q. How does substituent variation at the 7-position [(diethylamino)methyl] influence bioactivity and solubility?

Structure-activity relationship (SAR) studies require synthesizing analogs with modified amines (e.g., morpholino, piperazinyl) or alkyl chain lengths. and demonstrate spirocyclic and thieno-pyrimidine derivatives synthesized via nucleophilic substitution or Mitsunobu reactions . Solubility can be quantified via shake-flask method (logP determination) or HPLC-derived hydrophobicity indices. Polar substituents (e.g., hydroxyl, tertiary amines) enhance aqueous solubility but may reduce membrane permeability .

Q. What analytical techniques resolve contradictions in reported spectral data for benzofuran derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects . High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) can differentiate isomeric structures. For example, and emphasize using HRMS (m/z accuracy <5 ppm) and isotopic pattern analysis to confirm molecular formulas . Dynamic NMR experiments at variable temperatures can detect tautomeric equilibria .

Q. How do environmental factors (pH, light) affect the compound’s stability in biological matrices?

Forced degradation studies under acidic (pH 1–3), alkaline (pH 10–12), and UV light (254 nm) conditions reveal degradation pathways. recommends HPLC-PDA monitoring of degradation products (e.g., hydrolysis of the enone system or demethylation of the diethylamino group) . LC-MS/MS identifies major degradants, while Arrhenius plots predict shelf-life under storage conditions .

Q. What computational methods predict binding modes with biological targets (e.g., kinases, GPCRs)?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) model interactions with active sites. notes benzofuran derivatives targeting tyrosine kinases; docking into ATP-binding pockets (PDB: 1M17) identifies critical H-bonds with the carbonyl group and hydrophobic contacts with the biphenyl moiety . DFT calculations (Gaussian) optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

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